molecular formula C12H16O B8327624 2-Benzyloxy-2-methyl-3-butene

2-Benzyloxy-2-methyl-3-butene

Cat. No. B8327624
M. Wt: 176.25 g/mol
InChI Key: GGFKKRIPHPMLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-2-methyl-3-butene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methylbut-3-en-2-yloxymethylbenzene

InChI

InChI=1S/C12H16O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3

InChI Key

GGFKKRIPHPMLHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 18.6 g of 60% sodium hydride oil dispersion (0.46 mol) in 50 mL of dry tetrahydrofuran at 0° C. was added 40 g (0.46 mol) of 2-methyl-3-buten-2-ol over 30 minutes. The resulting mixture was warmed to room temperature and stirred for 3 hours, then heated at reflux for an additional 30 minutes. The mixture was cooled to 0° C., treated with 80 g (0.46 mol) of benzyl bromide, then heated at reflux for 5 hours. The reaction mixture was cooled, filtered and concentrated under vacuum. The residue was purified by distillation under reduced pressure to give 42 g (0.24 mol,52%) of product, b.p. 88°-89° C. (2 mm). 1H NMR (200 MHz,CDCl3): 1.38 (s,6H), 4.39 (s,2H), 5.20 (m,2H), 5.95 (m,1H), 7.2-7.4 (m,5H).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Yield
52%

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